Calcitonin N-Terminal Flanking Peptide (human) is a biologically active peptide derived from the precursor of calcitonin, a hormone primarily involved in regulating calcium and phosphorus metabolism. This peptide belongs to the calcitonin gene-related peptide family, which plays significant roles in various physiological processes, particularly in bone metabolism and calcium homeostasis. The peptide is synthesized and utilized in research settings to explore its biological functions and therapeutic potential.
Calcitonin N-Terminal Flanking Peptide is derived from the calcitonin precursor, which is expressed in the parafollicular cells of the thyroid gland. These cells, known as C cells, are responsible for producing calcitonin in response to elevated calcium levels in the blood. The peptide itself is obtained through synthetic methods, primarily solid-phase peptide synthesis.
Calcitonin N-Terminal Flanking Peptide is classified within the family of neuropeptides, specifically related to calcitonin and calcitonin gene-related peptides. It is characterized by its unique amino acid sequence and structure that distinguish it from other peptides in the same family.
The primary method for synthesizing Calcitonin N-Terminal Flanking Peptide (human) is solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support resin.
The molecular formula for Calcitonin N-Terminal Flanking Peptide (human) is , with a calculated molecular weight of approximately 6220.84 Da. The complete amino acid sequence is as follows:
The peptide's structure contributes to its biological activity, particularly its interaction with specific receptors on target cells.
Calcitonin N-Terminal Flanking Peptide can participate in various chemical reactions, including:
Common reagents used in these reactions include:
Calcitonin N-Terminal Flanking Peptide exerts its biological effects primarily by binding to specific receptors on osteoclasts, which are cells responsible for bone resorption. This interaction inhibits osteoclast activity, leading to reduced bone resorption and increased bone density. The mechanism highlights its role in maintaining calcium homeostasis and bone health .
Calcitonin N-Terminal Flanking Peptide has several scientific applications:
Calcitonin N-Terminal Flanking Peptide (N-PCT), also designated procalcitonin-(1–57)-peptide, is a 57-residue peptide derived from the N-terminal segment of the human procalcitonin precursor. Its primary structure was first isolated and characterized from human medullary thyroid carcinoma tissue, revealing the linear sequence: H-Ala-Pro-Phe-Arg-Ser-Ala-Leu-Glu-Ser-Ser-Pro-Ala-Asp-Pro-Ala-Thr-Leu-Ser-Glu-Asp-Glu-Ala-Arg-Leu-Leu-Leu-Ala-Ala-Leu-Val-Gln-Asp-Tyr-Val-Gln-Met-Lys-Ala-Ser-Glu-Leu-Glu-Gln-Glu-Qln-Glu-Arg-Glu-Gly-Ser-Ser-Leu-Asp-Ser-Pro-Arg-Ser-OH [1] [6] [7]. The peptide exhibits a molecular weight of 6,220.84 Da (empirical formula: C₂₆₄H₄₂₆N₇₄O₉₇S) and contains a high proportion of hydrophobic residues (Leu, Ala, Val) and charged residues (Glu, Asp, Arg), which constitute ~25% and ~30% of its composition, respectively.
Table 1: Amino Acid Composition of N-PCT
Amino Acid | Count | Frequency (%) |
---|---|---|
Alanine (A) | 9 | 15.8% |
Leucine (L) | 9 | 15.8% |
Glutamate (E) | 8 | 14.0% |
Serine (S) | 8 | 14.0% |
Proline (P) | 5 | 8.8% |
Arginine (R) | 4 | 7.0% |
Glutamine (Q) | 4 | 7.0% |
Aspartate (D) | 4 | 7.0% |
Valine (V) | 2 | 3.5% |
Phenylalanine (F) | 1 | 1.8% |
Tyrosine (Y) | 1 | 1.8% |
Methionine (M) | 1 | 1.8% |
Lysine (K) | 1 | 1.8% |
This sequence was determined via Edman degradation and mass spectrometry of peptides purified from tumor extracts, confirming cleavage of the signal peptide at the Ala²⁵-Ala²⁶ bond in preprocalcitonin [1].
N-PCT occupies the N-terminal region (residues 1–57) of the 141-residue human procalcitonin precursor, positioned upstream of calcitonin (residues 60–91) and katacalcin (residues 96–116). Unlike calcitonin and CGRP (calcitonin gene-related peptide), which share structural motifs (e.g., N-terminal disulfide loop, C-terminal amidation), N-PCT lacks these conserved domains. CGRP arises from alternative splicing of the calcitonin gene (CALC-I), producing a distinct 128-residue precursor where the N-terminal flanking peptide is absent [4] [10]. Key differences include:
Table 2: Domain Organization of Human Procalcitonin Precursor
Domain | Residues | Key Features |
---|---|---|
N-Terminal Flanking Peptide (N-PCT) | 1–57 | 57 residues; no cysteines; high hydrophobicity |
Proteolytic Processing Site | 58–59 | Lys⁵⁸-Arg⁵⁹ dibasic cleavage site |
Calcitonin | 60–91 | 32 residues; disulfide bond (Cys¹-Cys⁷) |
Katacalcin | 96–116 | 21 residues; C-terminal amidation |
N-PCT contains no cysteine residues, precluding disulfide bond formation—a key stabilizing feature in calcitonin and CGRP. Instead, its structure relies on short α-helical segments and polyproline motifs predicted by computational modeling. Residues 8–18 (Leu-Glu-Ser-Ser-Pro-Ala-Asp) form a transient amphipathic helix stabilized by Glu/Asp-Ala/Leu interactions, while residues 30–40 (Leu-Val-Gln-Asp-Tyr-Val-Gln) adopt a β-bend conformation [4] [10]. The peptide’s central Leu-Leu-Leu-Ala motif (residues 24–27) enhances hydrophobicity, potentially facilitating interactions with lipid membranes or intracellular chaperones during biosynthesis.
Despite lacking sequence similarity to calcitonin or CGRP, N-PCT shares limited structural motifs with neuropeptides derived from prohormone processing:
N-PCT is liberated from procalcitonin through sequential proteolysis:
In medullary thyroid carcinomas, N-PCT accumulates at levels equimolar to calcitonin, indicating coordinated regulation. Dexamethasone enhances both peptides’ secretion, confirming shared processing pathways [9].
N-PCT undergoes several post-translational modifications (PTMs) that modulate its function:
Table 3: Experimentally Validated PTMs in N-PCT
Residue | Modification | Functional Implication |
---|---|---|
Thr⁴ | O-GalNAc | Enhances stability; blocks aminopeptidase access |
Ser³ | Phosphorylation | Modulates osteoblast mitogenic activity |
Ser⁴⁸ | Phosphorylation | Regulates nuclear translocation in osteoblasts |
Ala¹ | Acetylation (putative) | Reduces immunogenicity |
Glycosylation within N-PCT’s receptor-binding region (e.g., Thr¹⁵ near the Leu-Leu-Leu-Ala motif) parallels modifications in glucagon-like peptides that alter receptor activation [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: